

Preparation of PI3K/mTOR Inhibitor-2 stock solution 10mM

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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-2

CAS No.: 1848242-58-9

Cat. No.: B608691

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Application Note: Precision Preparation of **PI3K/mTOR Inhibitor-2** Stock Solution (10 mM)

Executive Summary

This guide details the standardized protocol for preparing a 10 mM stock solution of **PI3K/mTOR Inhibitor-2**, a potent dual pan-PI3K/mTOR inhibitor. Unlike standard kinase inhibitors, this compound exhibits significant solubility variations depending on solvent hydration levels.

Critical Advisory: Vendor data indicates a solubility variance in DMSO ranging from 8.33 mg/mL (17.4 mM) to 96 mg/mL (200 mM) depending on the source and crystal form. A target concentration of 10 mM is safe but approaches the saturation limit reported by some manufacturers (e.g., MedChemExpress). Therefore, the use of anhydrous DMSO and ultrasonic dissolution is mandatory to prevent micro-precipitation.

Physicochemical Profile

| Property | Specification | Notes |
|----------------------|--|--|
| Compound Name | PI3K/mTOR Inhibitor-2 | Synonyms: N/A (Catalog specific) |
| CAS Number | 1848242-58-9 | Verify against vial label. |
| Molecular Formula | C ₂₀ H ₁₃ ClF ₂ N ₄ O ₄ S | |
| Molecular Weight | 478.86 g/mol | Used for all molarity calculations.[1] |
| Target Concentration | 10 mM | 10 mmol/L |
| Solubility (DMSO) | ~8 - 96 mg/mL | Highly sensitive to moisture. |
| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock. |
| Appearance | Light yellow to yellow solid | |

Reagents & Equipment

- Compound: **PI3K/mTOR Inhibitor-2** (Store at -20°C desiccated until use).
- Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water <0.005%).
 - Why? Standard DMSO absorbs atmospheric moisture rapidly. Even 0.5% water content can crash this compound out of solution at 10 mM.
- Equipment:
 - Analytical Balance (readability 0.01 mg).
 - Ultrasonic Water Bath (Temperature controlled <30°C).
 - Vortex Mixer.[2]
 - Amber borosilicate glass vials or polypropylene cryovials (O-ring sealed).

Preparation Protocol

Step 1: Molarity Calculations

The following table provides the mass-to-volume ratios required to achieve a 10 mM concentration based on a Molecular Weight of 478.86 g/mol .

| Target Volume (DMSO) | Required Mass of Inhibitor | Calculation Logic |
|----------------------|----------------------------|-------------------|
| 1 mL | 4.79 mg | |
| 5 mL | 23.94 mg | Scaled linearly |
| 10 mL | 47.89 mg | Scaled linearly |

Step 2: Weighing & Solubilization

- **Equilibration:** Remove the compound vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening.
 - Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis or weighing errors.
- **Weighing:** Weigh the precise amount of powder (e.g., 5 mg) into a sterile microcentrifuge tube or glass vial. Record the exact mass (e.g., actual mass = 5.12 mg).
- **Volume Adjustment:** Calculate the exact volume of DMSO required for the actual weighed mass.
 - Example: For 5.12 mg:
(or 1.069 mL).
- **Dissolution (The Critical Step):**
 - Add the calculated volume of fresh anhydrous DMSO.
 - Vortex vigorously for 30 seconds.

- Sonicate in a water bath for 2–5 minutes.
- Visual Check: Hold the vial up to a light source. The solution must be clear yellow. If "schlieren" lines (oily streaks) or particulates are visible, sonicate for another 2 minutes.

Step 3: Aliquoting & Storage

- Aliquot: Immediately dispense into single-use volumes (e.g., 20 μ L, 50 μ L) to avoid freeze-thaw cycles.
- Seal: Ensure caps are tight. Parafilm is recommended for long-term storage.
- Store:
 - -80°C: Stable for 6–12 months (Preferred).
 - -20°C: Stable for 1 month.

Workflow Visualization

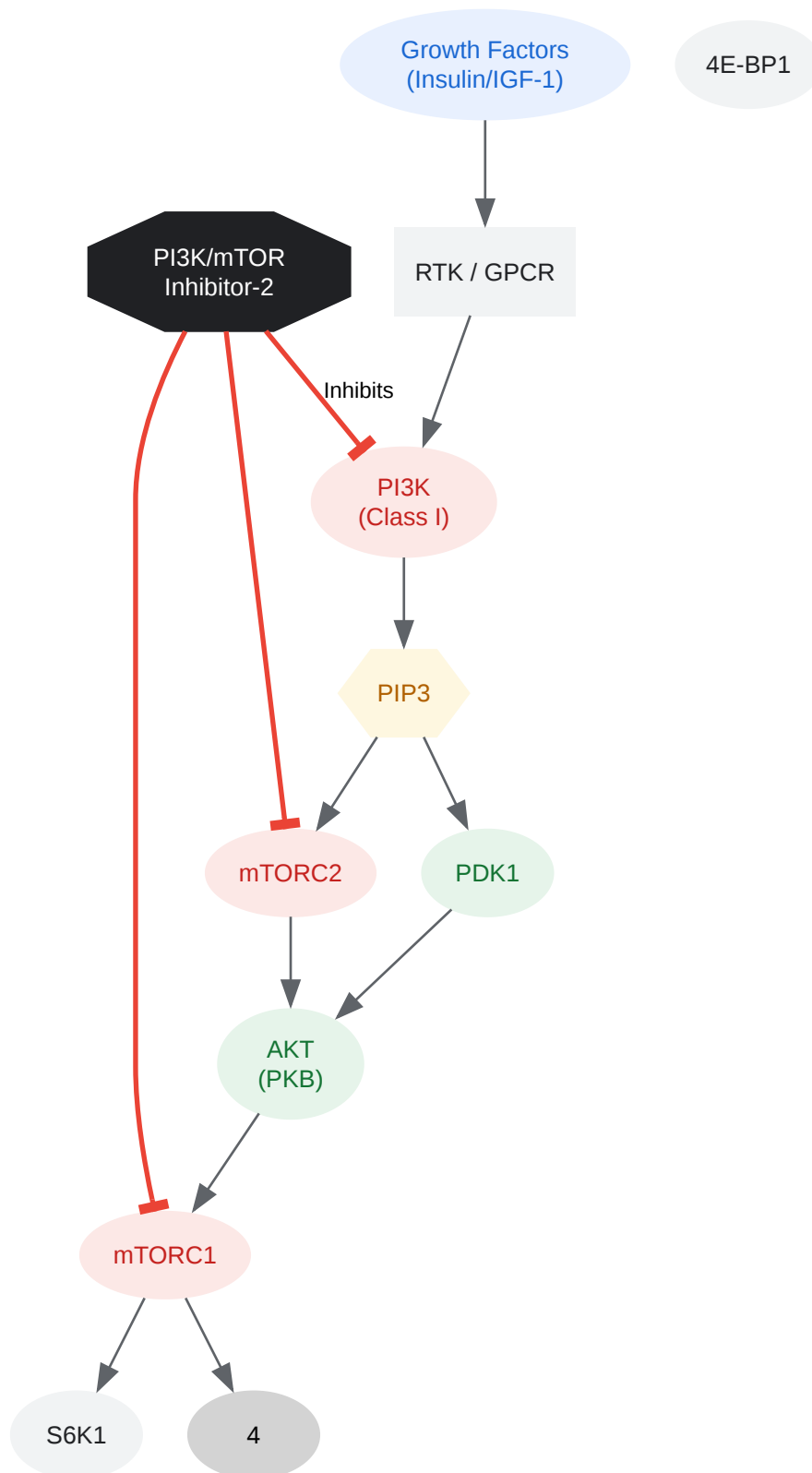


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Figure 1: Step-by-step workflow for the preparation of **PI3K/mTOR Inhibitor-2** stock solution, emphasizing the critical visual QC step.

Biological Context: Mechanism of Action

PI3K/mTOR Inhibitor-2 is a dual inhibitor.[1][3][4][5] It targets the ATP-binding cleft of class I PI3Ks and the mTOR kinase. This dual blockade is essential for preventing the feedback activation of AKT that often occurs when mTORC1 is inhibited alone (via S6K1 feedback loop).



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Figure 2: Signaling pathway showing the dual inhibition points of **PI3K/mTOR Inhibitor-2**, blocking both upstream PI3K signaling and downstream mTORC1/2 complexes.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |
|----------------------|---|--------------------------------|---|
| Precipitation | Cloudy solution immediately after adding DMSO. | DMSO is hydrated (old bottle). | Re-prepare with fresh anhydrous DMSO.[1] |
| Precipitation (Cold) | Crystals form after thawing from -80°C. | Low solubility at low temp. | Warm to 37°C for 5 mins and vortex. If clear, it is safe to use. |
| Cell Toxicity | Unexpected cell death in control + inhibitor wells. | DMSO % too high. | Ensure final DMSO concentration in culture is <0.5% (preferably <0.1%). |
| Loss of Activity | No inhibition of p-AKT (S473) in Western Blot. | Hydrolysis/Degradation. | Discard stock if stored >6 months or freeze-thawed repeatedly. |

References

- Reaction Biology.Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [[Link](#)]

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